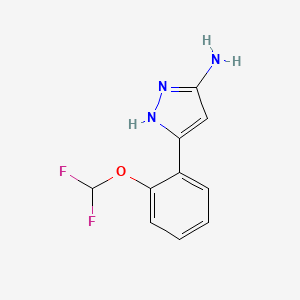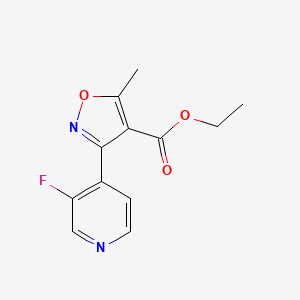
Ethyl 3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylate is a complex organic compound that features a pyridine ring substituted with a fluorine atom, an isoxazole ring, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine ring, followed by the introduction of the fluorine atom through electrophilic fluorination. The isoxazole ring is then constructed via cyclization reactions, and the final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the isoxazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The ethyl ester group can enhance the compound’s bioavailability and stability.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-pyridin-4-yl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester
- 3-(3-Bromo-pyridin-4-yl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester
- 3-(3-Iodo-pyridin-4-yl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester
Uniqueness
The presence of the fluorine atom in Ethyl 3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylate imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets, compared to its chloro, bromo, and iodo analogs.
Properties
Molecular Formula |
C12H11FN2O3 |
|---|---|
Molecular Weight |
250.23 g/mol |
IUPAC Name |
ethyl 3-(3-fluoropyridin-4-yl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H11FN2O3/c1-3-17-12(16)10-7(2)18-15-11(10)8-4-5-14-6-9(8)13/h4-6H,3H2,1-2H3 |
InChI Key |
HTEOWCQENSWNMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=C(C=NC=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Chloro-4-{[2-(chloromethyl)phenyl]sulfanyl}-2-methoxybenzene](/img/structure/B8522086.png)
![Thiazolo[4,5-d]pyrimidin-2-one](/img/structure/B8522092.png)


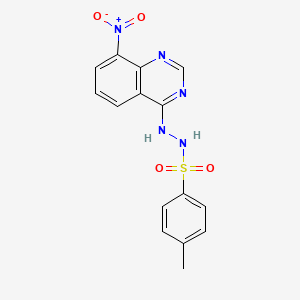
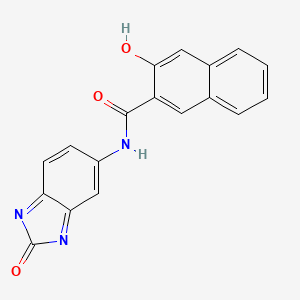
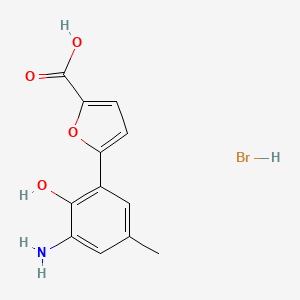

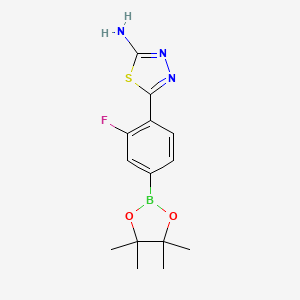
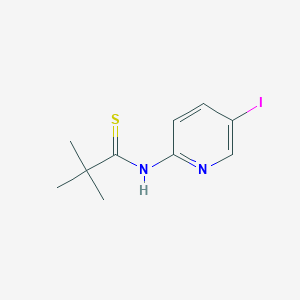
![7,7,9,9-Tetramethyl-3-octyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B8522143.png)
